Swertiamacroside
Description
Swertiamacroside (IUPAC name: trans-caffeic acid-1-O-rutinose ester) is a phenylpropanoid glycoside first isolated from Swertia macrosperma C.B. Clark (Gentianaceae family) . Structurally, it consists of a caffeic acid moiety esterified to rutinose, a disaccharide composed of α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose . Physically, it is described as a yellow amorphous powder .
Properties
CAS No. |
128585-97-7 |
|---|---|
Molecular Formula |
C21H28O13 |
Molecular Weight |
488.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C21H28O13/c1-8-14(25)16(27)18(29)20(32-8)31-7-12-15(26)17(28)19(30)21(33-12)34-13(24)5-3-9-2-4-10(22)11(23)6-9/h2-6,8,12,14-23,25-30H,7H2,1H3/b5-3+/t8-,12+,14-,15+,16+,17-,18+,19+,20+,21-/m0/s1 |
InChI Key |
VMCOATNLXZKVSB-JRQIJAMCSA-N |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O)O)O |
Synonyms |
1-O-caffeoyl-6-O-alpha-rhamnopyranosyl-beta-glycopyranoside 1-O-caffeoyl-O-rutinose ester swertiamacroside |
Origin of Product |
United States |
Comparison with Similar Compounds
Pharmacological Activities :
- Antioxidant activity: Attributed to the phenolic hydroxyl groups in its structure .
Natural Sources :
- Primary source: Swertia macrosperma .
- Detected in trace amounts in ethanolic extracts of buckwheat (Fagopyrum esculentum) hulls .
Comparison with Similar Compounds
Structural Analogues within Swertia Species
Swertiamacroside is part of a broader group of bioactive compounds in Swertia spp. Key analogues include:
Structural Distinctions :
Phenylpropanoid Glycosides from Other Genera
Compounds with analogous caffeic acid ester structures but divergent bioactivities:
Functional Contrasts :
- Acteoside: Shares a caffeoyl-disaccharide backbone but exhibits distinct anti-diabetic effects due to glucose-rhamnose configuration differences .
- This compound vs. Poliumoside : Both are caffeic acid esters, but Poliumoside’s hemostatic activity is linked to its unique glycosylation pattern .
Critical Analysis of Literature Discrepancies
- Source Plant Conflict : erroneously lists Aristolochia as this compound’s source, conflicting with primary isolation studies confirming Swertia macrosperma .
- Molecular Formula Variability : reports C₂₁H₂₈O₁₃, while cites C₂₁H₂₈O₁₄. This discrepancy may stem from analytical method variations (e.g., ionization states in mass spectrometry) .
Research Findings and Implications
- Unique Bioactivity Profile: this compound’s anti-hepatitis effects are unmatched by Swertiamarin or Swertiajaponin, likely due to its caffeoyl-rutinose structure .
- Biosynthetic Pathways: Unlike Swertiamarin (derived from secoiridoid biosynthesis), this compound is synthesized via phenylpropanoid pathways, akin to Acteoside .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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